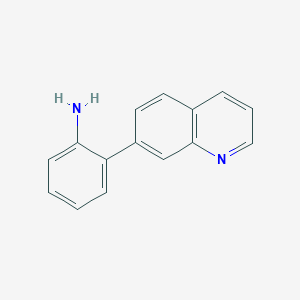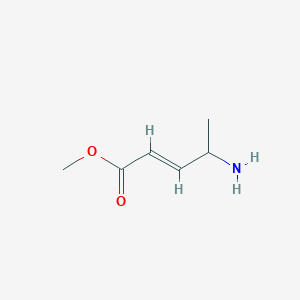
3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one typically involves the reaction of 6-chloroquinolin-2(1H)-one with an appropriate amine. One common method is the reductive amination of 6-chloroquinolin-2(1H)-one using 1-aminoethanol as the amine source. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate Schiff bases: Known for their antimicrobial and antifungal activities.
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibits anti-fibrotic and anti-inflammatory properties.
Uniqueness
3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one stands out due to its unique combination of a quinoline core with an aminoethyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
3-(1-aminoethyl)-6-chloro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11ClN2O/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15/h2-6H,13H2,1H3,(H,14,15) |
InChI Key |
ZUQJYZAPOPVHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide](/img/structure/B13333017.png)

![2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol](/img/structure/B13333023.png)

![Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13333043.png)
![6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B13333049.png)

![4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13333074.png)





![7-Ethyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13333127.png)
